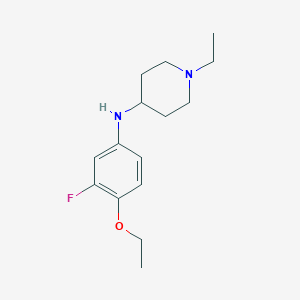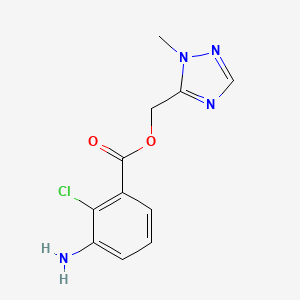![molecular formula C11H10ClFN2 B6642098 1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole](/img/structure/B6642098.png)
1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole, also known as CFM-2, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. This compound belongs to the class of imidazole derivatives and has shown promising results in various studies related to cancer, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of 1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole is not fully understood, but it is believed to act through multiple pathways. 1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole has been shown to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the production of inflammatory mediators. 1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole has also been found to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes. Additionally, 1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole has been shown to modulate the activity of ion channels and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole has been found to have various biochemical and physiological effects in animal models. It has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-6. 1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole has also been found to increase the activity of antioxidant enzymes such as catalase and superoxide dismutase. In animal models of cancer, 1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole has been found to inhibit the growth of tumors and induce apoptosis in cancer cells. 1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole has several advantages for use in lab experiments. It is relatively easy to synthesize and has high purity. 1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole has been extensively studied in animal models and has shown promising results in various diseases. However, there are also some limitations to the use of 1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole in lab experiments. The mechanism of action of 1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole is not fully understood, which may hinder its development as a therapeutic agent. Additionally, more studies are needed to determine the optimal dosage and administration route of 1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole.
Future Directions
There are several future directions for the study of 1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole. Further studies are needed to fully understand the mechanism of action of 1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole and its potential use as a therapeutic agent. The development of more potent and selective 1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole derivatives may also be explored. Additionally, more studies are needed to determine the optimal dosage and administration route of 1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole. The potential use of 1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole in combination with other therapeutic agents should also be explored. Finally, clinical trials are needed to determine the safety and efficacy of 1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole in humans.
Synthesis Methods
The synthesis of 1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole involves the reaction of 2-chloro-3-fluorobenzyl chloride with 1-methylimidazole in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism and yields 1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole as a white crystalline solid. This synthesis method is relatively simple and yields high purity 1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole.
Scientific Research Applications
1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole has been extensively studied for its potential use as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. 1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. It has also been shown to reduce inflammation in animal models of arthritis and inflammatory bowel disease. 1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole has been found to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
1-[(2-chloro-3-fluorophenyl)methyl]-2-methylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFN2/c1-8-14-5-6-15(8)7-9-3-2-4-10(13)11(9)12/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDDTQXLZNWPKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2=C(C(=CC=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(1-Hydroxyethyl)piperidin-1-yl]-3-pyridin-4-ylpropan-1-one](/img/structure/B6642016.png)


![2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642037.png)

![2-[[2-(4-Fluorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642055.png)
![2-[[2-(4-Bromophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642059.png)
![1-[(5-bromo-2-hydroxy-3-methylphenyl)methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B6642071.png)



![3-[1-(2-Methylsulfonylpropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B6642100.png)
![3-[1-(Pyridazine-4-carbonyl)piperidin-2-yl]propanoic acid](/img/structure/B6642107.png)
